molecular formula C9H11N3O3 B6143969 1-(1-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1171097-21-4

1-(1-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B6143969
CAS RN: 1171097-21-4
M. Wt: 209.20 g/mol
InChI Key: SITAFLYAZRCCOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(1-METHYL-1H-PYRAZOL-3-YL)ACETIC ACID” has a CAS Number: 1177318-00-1 and a molecular weight of 140.14 . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for “(1-METHYL-1H-PYRAZOL-3-YL)ACETIC ACID” is 1S/C6H8N2O2/c1-8-3-2-5 (7-8)4-6 (9)10/h2-3H,4H2,1H3, (H,9,10) .


Physical And Chemical Properties Analysis

“(1-METHYL-1H-PYRAZOL-3-YL)ACETIC ACID” is a white to yellow solid at room temperature . It has a molecular weight of 140.14 .

Scientific Research Applications

Synthesis and Biological Applications

Pyrazole carboxylic acid derivatives, which include compounds like 1-(1-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid, are significant scaffolds in heterocyclic compounds due to their wide range of biological activities. These derivatives exhibit antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The literature highlights various synthetic methods for these compounds, underlining their significant role in medicinal chemistry for developing new biologically active compounds (Cetin, 2020).

Chemoinformatic Analysis

Chemoinformatics tools have played a crucial role in understanding the interaction of pyrazole carboxylic acid derivatives with biological targets. These analyses help in predicting the biological activity of new compounds based on their structural similarity to known active compounds. This approach facilitates the design and discovery of new drugs with improved efficacy and safety profiles.

Development of Anticancer Agents

The Knoevenagel condensation reaction, involving carbonyl functionalities and active methylenes, has been utilized to develop α, β-unsaturated ketones/carboxylic acids. This synthetic route is prominent in generating compounds with remarkable anticancer activity. Pyrazole carboxylic acid derivatives synthesized through this method have shown potential in targeting various cancer cells, indicating their importance in anticancer drug development (Tokala, Bora, & Shankaraiah, 2022).

Hybrid Catalysts in Synthesis

The synthesis of heterocyclic compounds, including pyrazole carboxylic acid derivatives, has been advanced through the use of hybrid catalysts. These catalysts combine the benefits of organocatalysis, metal catalysis, and other catalytic approaches, leading to more efficient and selective synthesis pathways. This innovative approach opens up new avenues for the synthesis of complex molecules with potential therapeutic applications (Parmar, Vala, & Patel, 2023).

Safety and Hazards

The safety information for “(1-METHYL-1H-PYRAZOL-3-YL)ACETIC ACID” includes hazard statements H302;H315;H319;H335 and precautionary statements P261;P280;P301+P312;P302+P352;P305+P351+P338 .

properties

IUPAC Name

1-(1-methylpyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-11-3-2-7(10-11)12-5-6(9(14)15)4-8(12)13/h2-3,6H,4-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITAFLYAZRCCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)N2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.